molecular formula C11H16N2O B13525510 n-(4-(2-(Methylamino)ethyl)phenyl)acetamide

n-(4-(2-(Methylamino)ethyl)phenyl)acetamide

Cat. No.: B13525510
M. Wt: 192.26 g/mol
InChI Key: OHLGCEDYHVTAIG-UHFFFAOYSA-N
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Description

N-(4-(2-(Methylamino)ethyl)phenyl)acetamide is an organic compound with the molecular formula C11H16N2O. It is a derivative of acetamide and features a phenyl ring substituted with a methylaminoethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-(Methylamino)ethyl)phenyl)acetamide typically involves the reaction of 4-(2-(Methylamino)ethyl)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 4-(2-(Methylamino)ethyl)aniline and acetic anhydride.

    Reaction Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen, to prevent oxidation. The temperature is maintained at around 0-5°C to control the reaction rate.

    Procedure: The 4-(2-(Methylamino)ethyl)aniline is dissolved in a suitable solvent, such as dichloromethane. Acetic anhydride is then added dropwise to the solution while maintaining the temperature. The reaction mixture is stirred for several hours until the reaction is complete.

    Workup: The reaction mixture is quenched with water, and the organic layer is separated.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is typically purified using industrial-scale chromatography or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-(Methylamino)ethyl)phenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-(2-(Methylamino)ethyl)phenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(2-(Methylamino)ethyl)phenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(2-(Methylamino)ethyl)phenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylaminoethyl group allows for unique interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

N-[4-[2-(methylamino)ethyl]phenyl]acetamide

InChI

InChI=1S/C11H16N2O/c1-9(14)13-11-5-3-10(4-6-11)7-8-12-2/h3-6,12H,7-8H2,1-2H3,(H,13,14)

InChI Key

OHLGCEDYHVTAIG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CCNC

Origin of Product

United States

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